![molecular formula C26H27ClN4O2 B2892522 3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide CAS No. 1206991-94-7](/img/structure/B2892522.png)
3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C26H27ClN4O2 and its molecular weight is 462.98. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Research into similar imidazole and isoxazole compounds has shown promising antitumor activities. For example, studies on imidazotetrazines have highlighted their broad-spectrum antitumor properties against leukemia, suggesting potential chemotherapeutic applications (Stevens et al., 1984). These findings indicate that compounds with imidazole cores could act as prodrugs or active agents in cancer treatment strategies.
Antibacterial and Antifungal Properties
Compounds derived from imidazole and benzoxazole groups have been explored for their antibacterial and antifungal effects. A study on N-heterocyclic carbene-silver(I) acetate complexes derived from imidazole showed weak to medium inhibition against bacterial growth, including against strains like Escherichia coli and Staphylococcus aureus (Streciwilk et al., 2014). This suggests potential applications in developing antimicrobial agents from structurally similar compounds.
Synthesis and Chemical Reactions
The synthesis and functionalization reactions of compounds containing imidazole, isoxazole, and related heterocycles have been extensively studied. For instance, rearrangements and cyclocondensations involving isocyanate carboxamide intermediates are foundational in creating diverse heterocyclic compounds (Azizian et al., 2000). These synthetic methodologies are crucial for the development of new pharmaceuticals and materials.
Anti-inflammatory and Analgesic Activities
Research on imidazothiazole derivatives has revealed significant anti-inflammatory and analgesic activities. Certain derivatives have shown comparable effects to indomethacin, a well-known anti-inflammatory drug, in reducing nitrite levels in cell assays, suggesting potential for pain management and anti-inflammatory treatments (Soyer Can et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to interact with key functional proteins in bacterial cell division
Mode of Action
Compounds with similar structures have been found to inhibit the function of key proteins in bacterial cell division . This suggests that the compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
Based on the potential targets mentioned above, it can be inferred that the compound may affect pathways related to bacterial cell division . The downstream effects of this interaction could include inhibition of bacterial growth and proliferation.
Result of Action
Based on its potential mode of action, it can be inferred that the compound may inhibit bacterial growth and proliferation by interfering with key proteins involved in bacterial cell division .
Action Environment
This compound, with its benzimidazole moiety, presents an interesting avenue for future research in the development of new antimicrobial agents .
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-16-23(24(30-33-16)19-7-3-4-8-20(19)27)26(32)28-15-17-11-13-18(14-12-17)25-29-21-9-5-6-10-22(21)31(25)2/h3-10,17-18H,11-15H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPKNDZXLRPBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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